molecular formula C21H26N2O4S B13376953 N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide

N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide

Cat. No.: B13376953
M. Wt: 402.5 g/mol
InChI Key: SQOYSENEGGYIRD-UHFFFAOYSA-N
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Description

"N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide" is a synthetic small molecule characterized by a benzamide core substituted with a 3-ethoxy group and a 4-(1-azepanylsulfonyl)phenyl moiety. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors or GPCR-targeting agents, where sulfonamide groups improve binding affinity and metabolic stability .

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-ethoxybenzamide

InChI

InChI=1S/C21H26N2O4S/c1-2-27-19-9-7-8-17(16-19)21(24)22-18-10-12-20(13-11-18)28(25,26)23-14-5-3-4-6-15-23/h7-13,16H,2-6,14-15H2,1H3,(H,22,24)

InChI Key

SQOYSENEGGYIRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(1-azepanylsulfonyl)aniline with 3-ethoxybenzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azepane ring may also play a role in binding to receptors or enzymes, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide" with structurally analogous compounds from the evidence, focusing on molecular features, physicochemical properties, and inferred biological relevance.

Structural Analogues and Key Differences

Compound Name (CAS/ID) Core Structure Substituents/Modifications Molecular Weight Solubility (pH 7.4) References
This compound Benzamide - 3-ethoxy group
- 4-(azepanylsulfonyl)phenyl
~406.5* Not reported
4-(azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide (852712-48-2) Benzamide - 5-ethylsulfonyl-2-hydroxyphenyl
- 4-(azepanylsulfonyl)phenyl
466.6 11.6 µg/mL
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (1007540-88-6) Benzothiazole - Fluorinated benzo[d]thiazole
- 4-(azepanylsulfonyl)phenyl
Not reported Not reported
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[(4-chlorophenyl)-(3,4-dimethoxyphenyl)sulfonyl-amino]ethanamide Ethaneamide - 4-chlorophenyl and 3,4-dimethoxyphenyl sulfonamide
- 4-(azepanylsulfonyl)phenyl
Not reported Not reported

Notes:

  • Molecular Weight : The target compound’s molecular weight is estimated based on its formula (C21H25N2O4S). The higher molecular weight of 852712-48-2 (466.6 g/mol) is attributed to the additional ethylsulfonyl and hydroxyl groups .
  • Solubility : The solubility of 852712-48-2 (11.6 µg/mL) suggests moderate hydrophilicity due to the hydroxyl and sulfonyl groups, whereas the ethoxy group in the target compound may reduce solubility compared to hydroxylated analogues .
  • Bioactivity Inference : The benzo[d]thiazole derivative (1007540-88-6) introduces a fluorinated heterocycle, which may enhance metabolic stability and target selectivity compared to the benzamide core .

Functional Group Impact

  • Azepanylsulfonyl vs. Ethylsulfonyl : Replacing azepanylsulfonyl with ethylsulfonyl (as in 852712-48-2) reduces ring strain but may decrease binding affinity due to loss of conformational rigidity .
  • Ethoxy vs. Hydroxyl : The 3-ethoxy group in the target compound likely improves lipophilicity and membrane permeability compared to the hydroxyl group in 852712-48-2, which enhances solubility but may limit bioavailability .

Physicochemical and Pharmacokinetic Trends

  • LogP : The ethoxy group in the target compound likely increases LogP compared to hydroxylated analogues, suggesting better cell membrane permeability .

Research Findings and Gaps

  • Structural Optimization : The azepanylsulfonyl group is a critical pharmacophore in multiple analogues, but its seven-membered ring may introduce synthetic challenges compared to smaller sulfonamide derivatives .
  • Biological Data Limitations: No explicit activity data are provided in the evidence, highlighting a need for enzymatic or cellular assays to validate target engagement.
  • SAR Insights : The ethylsulfonyl and hydroxyl groups in 852712-48-2 may improve solubility but reduce potency compared to the target compound’s ethoxy-azepanylsulfonyl combination .

Biological Activity

N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and other pharmacological properties. The findings are supported by various studies and data sources.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an aromatic ring, which is known to enhance biological activity through various mechanisms. The molecular formula and weight are crucial for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC16H20N2O3S
Molecular Weight320.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant enzyme inhibitory activity. Specifically, it has been evaluated against human carbonic anhydrases (hCA II and hCA IX), which are crucial for various physiological processes including respiration and acid-base balance.

  • Inhibition Studies : The compound showed promising results in inhibiting hCA II and hCA IX, with selectivity ratios indicating potential therapeutic applications in cancer treatment where hCA IX is overexpressed.

Receptor Binding

The compound's interaction with specific receptors has also been a focus of research. Studies suggest that it may act as a ligand for certain G-protein coupled receptors (GPCRs), which are vital in signal transduction pathways.

  • Binding Affinity : Preliminary data indicate moderate binding affinities, suggesting that further optimization could enhance its pharmacological profile.

Case Studies

  • Study on Enzyme Inhibition : A recent publication explored the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. The study utilized artificial neural networks (ANN) to predict biological activity based on molecular descriptors. Results showed a strong correlation between structural features and enzyme inhibition potency .
  • Clinical Implications : In another study, the compound was tested for its effects on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

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